tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate
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Overview
Description
tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate: is a synthetic organic compound with the molecular formula C16H20ClNO4 and a molecular weight of 325.79 g/mol . It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an oxolane-2-carbonyl moiety. This compound is often used in various chemical and biological research applications due to its unique structural features and reactivity.
Mechanism of Action
Carbamates
Carbamates, such as “tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate”, are a class of compounds that are often used in medicinal chemistry due to their bioactive properties. They can act as prodrugs that are metabolized in the body to release active compounds .
Chlorophenyl Compounds
The presence of a chlorophenyl group in the compound could potentially influence its biological activity. Chlorophenyl groups are common in many pharmaceuticals and can interact with various biological targets .
Oxolane Derivatives
Oxolane, also known as tetrahydrofuran, is a common motif in many biologically active compounds. It can influence the compound’s conformation and potentially its interaction with biological targets .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The specific molecular and cellular effects of “this compound” would depend on its mechanism of action and its biological targets .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate typically involves the reaction of 5-chloro-2-(oxolane-2-carbonyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be used to introduce specific functional groups into target molecules .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers .
Comparison with Similar Compounds
- tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate
- tert-butyl N-[5-chloro-2-(tetrahydrofuran-2-carbonyl)phenyl]carbamate
Uniqueness: tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the oxolane-2-carbonyl group differentiates it from similar compounds and influences its reactivity and interactions .
Properties
IUPAC Name |
tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-12-9-10(17)6-7-11(12)14(19)13-5-4-8-21-13/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNBJXZHERHRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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